An In-depth Technical Guide to 4-(2-Thienyl)benzaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(2-Thienyl)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Thienyl)benzaldehyde is an aromatic aldehyde that incorporates both a phenyl and a thiophene ring system. This unique structural combination imparts valuable chemical and photophysical properties, making it a significant building block in organic synthesis, materials science, and medicinal chemistry.[1] Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including condensation and addition reactions, while the thienyl-benzene core is explored for applications in organic electronics and as a scaffold for biologically active molecules.[1][2] This guide provides a comprehensive overview of its synthesis, detailed physical and spectral properties, experimental protocols, and key applications.
Synthesis of 4-(2-Thienyl)benzaldehyde
The primary methods for synthesizing 4-(2-Thienyl)benzaldehyde involve palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between aryl systems. The two most prominent methods are the Suzuki-Miyaura coupling and the Stille coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an organoboron compound with an organic halide or triflate.[3][4] For the synthesis of 4-(2-Thienyl)benzaldehyde, this can be achieved by coupling either 4-formylphenylboronic acid with a 2-halothiophene or thiophene-2-boronic acid with a 4-halobenzaldehyde. The reaction is catalyzed by a palladium(0) complex in the presence of a base.[3][5][6]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura coupling synthesis.
Stille Coupling
The Stille coupling reaction joins an organotin compound (organostannane) with an organic halide catalyzed by palladium.[7][8][9] This method is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[8][10] However, a significant drawback is the high toxicity of the tin compounds used.[8][9]
Reaction Scheme: Stille Coupling
Caption: General scheme for Stille coupling synthesis.
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of 4-(2-Thienyl)benzaldehyde.
Materials:
-
4-Bromobenzaldehyde
-
Thiophene-2-boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde, thiophene-2-boronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium(II) acetate and triphenylphosphine catalysts to the flask.
-
Add the degassed solvent mixture (Toluene/Water) via cannula.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(2-Thienyl)benzaldehyde as a solid.
Logical Workflow: Synthesis and Purification
Caption: Step-by-step workflow for synthesis and purification.
Physical and Chemical Properties
4-(2-Thienyl)benzaldehyde is typically a yellow to light brown solid at room temperature with a characteristic aromatic aldehyde odor.[1] It is soluble in common organic solvents.[1] The aldehyde group is reactive and participates in typical aldehyde chemistry, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines or active methylene compounds.[1][11]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈OS | [1] |
| Molecular Weight | 188.25 g/mol | |
| CAS Number | 107834-03-7 | |
| Appearance | Yellow to light brown solid | [1] |
| Melting Point | 65-69 °C | |
| Boiling Point | 427.8 °C at 760 mmHg (Predicted) | [12] |
| Density | 1.23 g/cm³ (Predicted) | [12] |
| SMILES | O=Cc1ccc(cc1)-c2cccs2 | |
| InChI Key | UECDQUOWFRTJOH-UHFFFAOYSA-N |
Spectral Data
The structural features of 4-(2-Thienyl)benzaldehyde can be confirmed using various spectroscopic techniques.
Table 2: Spectral Data Summary
| Technique | Key Features and Peaks | Reference(s) |
| ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.0 ppm) for both phenyl and thienyl protons. A characteristic singlet for the aldehyde proton (CHO) is expected at δ 9.9-10.1 ppm. | [13][14] |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon is expected around δ 191-193 ppm. Multiple signals will be present in the aromatic region (δ 120-150 ppm) for the carbons of the two rings. | [13][14] |
| IR Spectroscopy | A strong C=O stretching band for the aldehyde is expected around 1700 cm⁻¹. C-H stretching for the aromatic rings will appear around 3100-3000 cm⁻¹. C=C stretching bands for the aromatic rings appear in the 1600-1450 cm⁻¹ region. | [15][16][17] |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is observed at m/z = 188. Key fragmentation peaks include m/z = 187 ([M-H]⁺), m/z = 159 ([M-CHO]⁺), and fragments corresponding to the thienyl-phenyl cation. | [18][19][20] |
Applications in Research and Development
4-(2-Thienyl)benzaldehyde is a versatile intermediate with growing importance in several scientific fields.
Organic Synthesis Building Block
Its primary application is as a precursor in multi-step organic syntheses. The aldehyde group can be readily transformed to build more complex molecules. For instance, it can undergo Knoevenagel or Claisen-Schmidt condensations to form chalcone-like structures, which are precursors to flavonoids and other heterocyclic systems with potential biological activities.[21][22]
Medicinal Chemistry and Drug Development
Derivatives of benzaldehyde are widely studied for their potential therapeutic properties.[23] For example, benzaldehyde scaffolds are investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is a target in cancer therapy.[24] The thienyl group can modulate the pharmacological properties of a molecule, and thus 4-(2-Thienyl)benzaldehyde serves as a starting point for synthesizing novel compounds for screening against various diseases, including cancer, microbial infections, and Alzheimer's disease.[24][25][26]
Materials Science
The conjugated π-system of the thienyl-benzene core gives rise to interesting photophysical properties.[1] This makes it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1][2] For example, it has been studied as a fluorescent probe for the detection of zinc ions in biological systems.[2]
Logical Diagram: Application Pathways
References
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